molecular formula C17H19NO3 B1523699 tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate CAS No. 848853-75-8

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Cat. No.: B1523699
CAS No.: 848853-75-8
M. Wt: 285.34 g/mol
InChI Key: IJZZTPIOYKYBOI-UHFFFAOYSA-N
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Description

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS 848853-75-8) is a high-purity biphenyl derivative supplied for scientific research applications . This compound, with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol, features a carbamate-protected amine and a phenolic hydroxyl group on a biphenyl scaffold . The biphenyl core is a privileged structure in medicinal chemistry and drug discovery, found in a wide range of bioactive molecules and therapeutics with applications including anti-inflammatory, antibacterial, and antitumor activities . The presence of orthogonal protecting groups (Boc and hydroxyl) makes this compound a valuable and versatile synthetic intermediate or building block for constructing more complex molecules, such as through further functionalization of the aromatic rings or deprotection of the carbamate . Researchers can exploit this scaffold in the exploration of novel pharmacophores, particularly in projects targeting enzymes with carboxylate-binding pockets, given the strategic potential of the hydroxyl and potential carboxylate groups for molecular recognition . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses . Handle with appropriate precautions; refer to the safety data sheet for detailed hazard information (H302, H312, H332) . The product is typically stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZTPIOYKYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683648
Record name tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848853-75-8
Record name tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a chemical compound with significant biological activity, particularly in the context of neuropharmacology. Its molecular formula is C17H19NO3, and it has a molecular weight of 285.34 g/mol. This compound has been studied for its inhibitory effects on key enzymes involved in neurodegenerative processes, making it a candidate for further research in therapeutic applications.

Primary Targets:

  • β-secretase 1 (BACE1) : Inhibiting this enzyme reduces the production of amyloid-beta (Aβ), a peptide associated with Alzheimer's disease.
  • Acetylcholinesterase (AChE) : This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Mode of Action:
this compound acts as a dual inhibitor, affecting both BACE1 and AChE. The inhibition of these enzymes influences the amyloidogenic pathway and neurotransmitter dynamics, which are critical in neurodegenerative disorders such as Alzheimer's disease .

Biological Activity

The compound's biological activities can be summarized as follows:

Activity Description
Cholinesterase Inhibition Leads to increased acetylcholine levels, enhancing synaptic transmission.
Amyloid-beta Reduction Inhibits BACE1, reducing Aβ production and potentially decreasing plaque formation .
Neuroprotective Effects Exhibits protective properties against oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Properties :
    • A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. It showed significant improvement in cell viability when tested against Aβ toxicity in astrocytes .
  • Enzyme Inhibition Studies :
    • Research indicated that this compound effectively inhibits cholinesterase activity. This inhibition was linked to increased acetylcholine levels, which are crucial for cognitive functions.
  • Potential Therapeutic Applications :
    • The compound's dual action on cholinesterase and BACE1 positions it as a promising candidate for developing treatments aimed at cognitive impairments associated with Alzheimer's disease .

Scientific Research Applications

Neuropharmacology

The compound's ability to modulate neurotransmitter dynamics makes it a subject of interest in neuropharmacological studies. Research indicates that it may enhance cognitive functions by improving synaptic transmission through cholinergic pathways .

Alzheimer's Disease Research

Given its role in inhibiting β-secretase, tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is being investigated for its potential to mitigate the progression of Alzheimer's disease. Studies have shown that compounds with similar mechanisms can significantly influence amyloid plaque formation and cognitive decline .

Drug Development

The compound serves as a lead structure for developing new drugs targeting cholinergic dysfunctions and amyloid pathology. Its derivatives are being synthesized and tested for improved efficacy and safety profiles .

Case Study 1: Cognitive Enhancement

A study conducted on animal models demonstrated that administration of this compound resulted in improved memory performance on tasks requiring cholinergic function. The results suggested that the compound could enhance learning and memory through AChE inhibition .

Case Study 2: Neuroprotective Effects

In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This finding supports its potential use in developing therapies for neurodegenerative diseases where oxidative damage is a key factor .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Hydroxyl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4'-fluoro-3-nitro analog () introduces electron-withdrawing substituents, altering electronic density and reactivity for medicinal chemistry applications, whereas the hydroxyl group in the target compound provides a nucleophilic site for further functionalization.

Physicochemical Properties

  • Solubility: The hydroxyl group improves aqueous solubility compared to non-polar hexyloxy analogs but reduces it relative to amino derivatives.
  • Stability : The Boc group enhances stability during synthetic workflows, as seen in analogs across –15.

Preparation Methods

Grignard Reaction Approach

A common approach involves the reaction of a carbamate precursor with a 4-biphenyl magnesium halide (Grignard reagent) to introduce the biphenyl moiety:

  • The starting compound (formula A) is treated with 4-biphenyl magnesium bromide or chloride in an ether solvent such as tetrahydrofuran.
  • The reaction is conducted at controlled temperatures ranging from 0 °C to the solvent's boiling point, typically between 15 minutes to 3 hours.
  • After reaction completion, the product (formula III) is isolated by standard work-up procedures.

This method allows for the formation of the biphenyl-substituted carbamate intermediate efficiently under mild conditions.

Carbamate Formation via N-Hydroxysuccinimide Activation

Another key step involves the activation of carboxylic acid intermediates using N-hydroxysuccinimide (NHS) in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC):

  • The acid intermediate (formula V) is reacted with NHS and DCC in solvents like ethyl acetate or mixtures of alcohol and ether solvents (e.g., methanol and tetrahydrofuran).
  • Reaction temperatures are maintained between 0 °C and 40 °C for 1 to 8 hours.
  • The activated ester intermediate (formula VIII) is then used for further transformation into the carbamate product.

This method is advantageous for mild reaction conditions and high yields.

Use of Bases and Solvents

Bases such as imidazole, morpholine, triethylamine, and diisopropyl ethylamine are employed to facilitate the carbamate formation and other substitution reactions. The choice of solvent is critical and includes:

  • Ether solvents: tetrahydrofuran (THF), 1,4-dioxane.
  • Alcohol solvents: methanol, ethanol.
  • Ketone solvents: acetone, methyl ethyl ketone.
  • Aromatic hydrocarbons: toluene, xylene.
  • Esters: ethyl acetate, n-butyl acetate.
  • Chlorinated hydrocarbons: dichloromethane, chloroform.

The solvent system is often chosen based on solubility, reaction rate, and product stability considerations.

Temperature and Time Parameters

  • Reactions are typically carried out at temperatures ranging from 0 °C to the boiling point of the solvent.
  • Reaction times vary from 15 minutes to 15 hours depending on the step and reagents.
  • For Grignard reactions, 30 minutes to 1 hour at 20–30 °C is common.
  • For NHS activation and carbamate formation, 1 to 8 hours at 0–40 °C is used.

Representative Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Range (°C) Reaction Time Notes
Grignard Reaction 4-biphenyl magnesium bromide/chloride Tetrahydrofuran (THF) 0 to boiling point 15 min – 3 hours Ether solvent preferred
Carbamate Formation (NHS) N-hydroxysuccinimide, DCC Ethyl acetate, MeOH/THF mix 0 to 40 1 – 8 hours Mild conditions, activated ester intermediate
Base-mediated substitution Imidazole, morpholine, triethylamine, etc. Various (THF, toluene, etc.) 0 to boiling point 30 min – 15 hours Base choice affects reaction efficiency

Research Findings and Optimization

  • The use of tetrahydrofuran as a solvent in Grignard reactions provides good solubility and reaction control.
  • Imidazole as a base offers effective catalysis in carbamate formation with minimal side reactions.
  • The reaction temperature and time are critical for maximizing yield and purity; lower temperatures favor selectivity, while extended times ensure completion.
  • The activated ester method using NHS and DCC is preferred for its mildness and compatibility with sensitive functional groups.
  • Avoidance of highly corrosive or hazardous reagents reduces equipment corrosion and safety risks, improving scalability.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a biphenyl derivative with a tert-butyl carbamate group. For example, DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling of 4'-hydroxy-[1,1'-biphenyl]-4-amine with tert-butyl carbamate has been used for analogous compounds . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), temperature (room temperature to 40°C), and purification via silica gel chromatography (eluent: EtOAc/hexane mixtures). Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C-NMR : To confirm substitution patterns on the biphenyl core and carbamate linkage (e.g., tert-butyl group at δ ~1.3 ppm) .
  • HPLC : For purity assessment (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 312.3 for C₁₇H₁₉NO₃) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Store under inert conditions (sealed, dry environment at 2–8°C) to prevent hydrolysis of the carbamate group . Avoid prolonged exposure to light, acids/bases, or oxidizing agents, which may degrade the compound into biphenyl diols or tert-butanol byproducts . Use PPE (gloves, lab coat) during handling, as limited toxicity data suggest potential skin/eye irritation .

Advanced Research Questions

Q. How does the hydroxyl group at the 4'-position influence biological activity in enzyme inhibition studies?

The 4'-hydroxy group enhances hydrogen-bonding interactions with enzyme active sites. For structurally related carbamates, this moiety has been linked to inhibition of kinases and proteases by forming a key interaction with catalytic residues (e.g., serine in hydrolases) . Activity can be modulated by replacing the hydroxyl with electron-withdrawing groups (e.g., halogens), which may alter binding affinity .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent). To resolve:

  • Solvent standardization : Use DMSO or ethanol at concentrations ≤1% to avoid cytotoxicity .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Dose-response curves : Perform triplicate experiments with ≥6 concentration points to calculate accurate IC₅₀ values .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Docking simulations : Use software like AutoDock Vina to predict binding modes, focusing on the carbamate’s carbonyl oxygen and biphenyl π-π stacking .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., with GROMACS) .
  • QSAR models : Corporate substituent effects (e.g., logP, polar surface area) to optimize bioactivity .

Q. What are the degradation pathways under accelerated stability testing, and how can they be mitigated?

Under thermal stress (>80°C), the carbamate group hydrolyzes to release CO₂ and tert-butanol, forming 4'-hydroxy-[1,1'-biphenyl]-4-amine as a primary degradant . Mitigation strategies include:

  • Lyophilization : For long-term storage in aqueous-free conditions.
  • pH control : Buffered solutions (pH 6–8) reduce hydrolysis rates .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

  • ROS assays : Measure intracellular ROS levels using DCFH-DA probes in cell lines (e.g., HEK293) treated with the compound .
  • Nrf2 activation : Use luciferase reporters to assess Nrf2 pathway induction, a key oxidative stress response mechanism .
  • Glutathione quantification : Compare reduced (GSH) and oxidized (GSSG) glutathione levels via HPLC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
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tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

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